Einecs 264-790-0

Description

Contextualizing the Chemical Compound within Contemporary Chemical Science

Einecs 264-790-0, or Pigment Yellow 180, is a prominent member of the disazo-benzimidazolone class of organic pigments. In contemporary materials science, there is a substantial demand for high-performance pigments (HPPs) that offer exceptional properties such as high color strength, lightfastness, heat stability, and resistance to chemicals and weathering. Pigment Yellow 180 exemplifies these characteristics, positioning it as a key colorant in a multitude of applications, including plastics, printing inks, and coatings. precisechem.com

Its molecular structure, C₃₆H₃₂N₁₀O₈, incorporates two azo groups (-N=N-), which are characteristic chromophores of azo pigments, and the stabilizing benzimidazolone moiety. This specific chemical architecture imparts a distinct greenish-yellow hue and remarkable stability, making it a subject of interest for researchers aiming to understand structure-property relationships in organic materials. The compound serves as a replacement for older, less stable, or more hazardous pigments like some lead chromate (B82759) and diarylide yellows. precisechem.com

Table 1: Chemical and Physical Properties of this compound (C.I. Pigment Yellow 180)

| Property | Value |

|---|---|

| Chemical Formula | C₃₆H₃₂N₁₀O₈ |

| Molar Mass | 732.7 g/mol |

| Appearance | Greenish-yellow powder |

| Chemical Class | Disazo-benzimidazolone |

| EINECS Number | 264-790-0 |

| CAS Number | 77804-81-0 |

Historical Evolution of Research on Related Azo Pigment Systems

The development of Pigment Yellow 180 is rooted in a long history of research into azo colorants. The journey of azo pigments began in the late 19th century, and they have since become the largest class of organic pigments manufactured globally. researchgate.netscribd.com Key milestones in the evolution of related azo pigment systems that paved the way for advanced compounds like Pigment Yellow 180 include:

Early Azo Dyes and Pigments: The discovery of the diazotization reaction by Peter Griess in 1858 laid the foundation for azo chemistry. scribd.com The first commercial azo pigment, Para Red, was synthesized in 1885. scribd.com

Diarylide Yellows and Oranges: Research in the early 20th century led to the development of diarylide pigments in 1911. scribd.com These pigments offered improved properties over the initial monoazo pigments. researchgate.net

Benzimidazolone Pigments: A significant advancement in the quest for high-performance pigments was the introduction of the benzimidazolone group in 1960. scribd.com This moiety confers exceptional durability and fastness properties to the pigment molecules.

Pigment Yellow 180 is a unique culmination of this research, being the sole disazo pigment within the benzimidazolone yellow series. This combination of a disazo structure with the benzimidazolone group represents a sophisticated approach to achieving a high-performance colorant with a specific, desirable greenish-yellow shade.

Current Research Landscape and Identification of Knowledge Gaps in Chemical Compound Studies

The contemporary scientific inquiry into Pigment Yellow 180 is multifaceted, focusing on optimizing its performance and exploring new applications. A significant area of research revolves around the synthesis and post-synthesis treatment of the pigment to control its physical properties.

Detailed Research Findings:

Recent studies have extensively investigated the influence of solvents on the pigmentation behavior of Pigment Yellow 180. mdpi.com Research utilizing Hansen solubility parameters (HSPs) and molecular polarity index (MPI) methods has demonstrated that the choice of solvent during post-processing significantly impacts the pigment's crystallinity, particle size, and, consequently, its final colorimetric properties. mdpi.comresearchgate.net For example, treating the raw pigment in different solvents can alter the morphology from irregular, needle-like particles to more defined rod-like or flaky shapes, which in turn affects the brightness and hue of the pigment. mdpi.com

Another key research area is the enhancement of properties like transparency and dispersibility for specific high-tech applications. google.comepo.org For instance, producing Pigment Yellow 180 with smaller and more uniform particle sizes is crucial for its use in color filters for liquid crystal displays. google.com Furthermore, improving its dispersibility in aqueous systems is a focus for the development of high-quality inkjet inks. epo.org

Identification of Knowledge Gaps:

Despite the extensive use and study of Pigment Yellow 180, several knowledge gaps remain, driving future research directions:

Greener Synthesis Routes: There is a growing need to develop more environmentally friendly and sustainable manufacturing processes for Pigment Yellow 180 to minimize waste and environmental impact.

Fundamental Understanding of Solvent Effects: While the impact of solvents on the final properties is known, a more fundamental, molecular-level understanding of the dissolution and recrystallization processes is still being explored. mdpi.com

Polymorphism: The full extent of polymorphism (the ability to exist in multiple crystal forms) for Pigment Yellow 180 is not yet fully elucidated. A deeper understanding of its potential polymorphs could lead to the development of new grades with tailored properties.

Surface Modification: Research into novel surface treatments and the use of advanced dispersants is ongoing to further improve the compatibility and performance of Pigment Yellow 180 in various polymer and liquid systems.

Novel Applications: Exploring the potential of Pigment Yellow 180 in advanced applications beyond traditional coloration, such as in organic electronics or sensor technology, represents an emerging area of research.

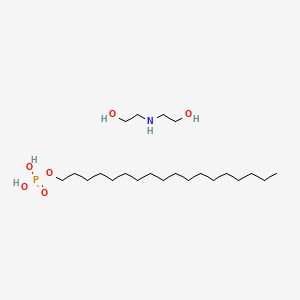

Properties

CAS No. |

64346-12-9 |

|---|---|

Molecular Formula |

C22H50NO6P |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |

InChI |

InChI=1S/C18H39O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);5-7H,1-4H2 |

InChI Key |

IAOSACPBECWNRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65151-78-2 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Analogous Systems

Classical and Modern Approaches in Chemical Synthesis

Functional Group Transformations in the Synthesis of Azo Derivatives

The synthesis of C.I. Disperse Blue 79:1 is a prime example of the strategic application of functional group transformations. Key transformations include nitration, reduction, bromination, hydroxyethylation, and esterification to build the necessary precursors. guidechem.com

The core of this synthesis is the azo coupling reaction , an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. organic-chemistry.org The pH of the reaction medium is a critical parameter; it must be mildly acidic or neutral to facilitate the reaction without decomposing the diazonium salt. organic-chemistry.org

The formation of the diazonium salt itself is achieved through diazotization , where a primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium ion. wikipedia.orgmdpi.com

Other significant functional group transformations in the synthesis of the precursors for C.I. Disperse Blue 79:1 include:

Nitration: The introduction of nitro groups onto an aromatic ring, which is a crucial step in the synthesis of the diazo component. guidechem.com

Reduction: The conversion of a nitro group to an amino group, often a necessary step in preparing the coupling component. guidechem.com

Bromination: The incorporation of a bromine atom onto the aromatic ring of the diazo component. google.comgoogle.com

Esterification: The formation of ester groups on the coupling component, which influences the final properties of the dye. guidechem.com

Protecting Group Strategies for Complex Chemical Structures

In the multi-step synthesis of complex molecules like the precursors for C.I. Disperse Blue 79:1, protecting groups play a vital role in preventing unwanted side reactions. jocpr.com A protecting group temporarily masks a reactive functional group, allowing a chemical modification to be carried out selectively at another position in the molecule. jocpr.com

A relevant example in the synthesis of precursors for analogous azo dyes is the protection of the amino group of aniline during nitration. Direct nitration of aniline is often problematic as the strong oxidizing conditions can destroy the molecule, and the reaction can lead to a mixture of products. By first protecting the amino group as an acetamide (B32628) (forming acetanilide), the reactivity of the aromatic ring is moderated, and the acetyl group directs nitration primarily to the para position. The protecting group can then be removed by hydrolysis to regenerate the amino group. wikipedia.org This strategy ensures both the integrity of the molecule and the desired regioselectivity of the nitration reaction.

Common protecting groups for amino functionalities in organic synthesis include Carbobenzyloxy (Cbz) and t-butyloxycarbonyl (Boc) groups, which can be selectively removed under different conditions, providing a versatile toolkit for the synthetic chemist. jocpr.com

Multi-step Synthesis Sequences for Tailored Chemical Compound Variants

The synthesis of C.I. Disperse Blue 79:1 is a well-defined multi-step sequence that involves the independent preparation of the diazo and coupling components, followed by their final condensation.

Synthesis of the Diazo Component (2,4-Dinitro-6-bromoaniline):

One common method for the synthesis of 2,4-Dinitro-6-bromoaniline involves the bromination of 2,4-dinitroaniline (B165453). google.comgoogle.com The reaction is typically carried out by treating 2,4-dinitroaniline with bromine in the presence of an acid, such as hydrochloric acid. google.comgoogle.com In some procedures, an oxidizing agent like chlorine or hydrogen peroxide is used to facilitate the bromination process. google.com

Synthesis of the Coupling Component (N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]acetamide):

A detailed synthetic route for the coupling component starts with p-acetaminoanisole and proceeds through the following steps: guidechem.com

Nitration: p-Acetaminoanisole is nitrated using a mixture of sulfuric acid and nitric acid to yield 2-nitro-4-acetaminoanisole. guidechem.com

Reduction: The nitro group of 2-nitro-4-acetaminoanisole is reduced to an amino group, for instance, using iron powder in the presence of hydrochloric acid. guidechem.com

Hydroxyethylation: The resulting amine is then reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups onto the nitrogen atom. guidechem.com

Esterification: Finally, the hydroxyethyl groups are esterified with acetic anhydride (B1165640) to produce the target coupling component, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]acetamide. guidechem.com

Final Azo Coupling:

The synthesis culminates in the diazotization of 2,4-Dinitro-6-bromoaniline using nitrosylsulfuric acid (prepared from sodium nitrite and sulfuric acid) in a medium like acetic acid. guidechem.com This diazonium salt solution is then added to a solution of the coupling component to effect the azo coupling reaction, yielding C.I. Disperse Blue 79:1. guidechem.com The final product is then isolated through filtration, grinding, and drying. guidechem.com

Advanced Synthetic Techniques

While classical methods form the backbone of industrial azo dye synthesis, advanced techniques offer novel pathways for derivatization and the creation of analogous systems with tailored properties.

Transition Metal Catalysis in Chemical Compound Derivatization

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, offering a more direct and atom-economical approach to modifying complex organic molecules. rsc.orgnih.gov In the context of azo dyes, transition metal catalysts, particularly those based on palladium, can be employed for the direct arylation, heteroarylation, and vinylation of the aromatic rings within the dye structure. nih.gov

For instance, palladium-catalyzed cross-coupling reactions could be envisioned to introduce new substituents onto the phenyl rings of a C.I. Disperse Blue 79:1 analog. This would allow for the fine-tuning of its color, fastness, and other properties without having to redesign the entire multi-step synthesis from scratch. The choice of catalyst and reaction conditions can influence the regioselectivity of the functionalization. nih.gov

Furthermore, transition metal complexes can be formed with azo dyes acting as ligands, leading to metal complex dyes with enhanced stability and different shades. researchgate.netsamipubco.com

Organometallic Chemistry Applications in Synthetic Pathways

Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of precursors for azo dyes, organometallic compounds can be utilized to construct the substituted aniline and phenol building blocks.

For example, organolithium or Grignard reagents can be used in nucleophilic aromatic substitution reactions to introduce various alkyl or aryl groups onto the aromatic rings of the starting materials. This approach provides a high degree of flexibility in designing the structure of the coupling components, thereby enabling the synthesis of a wide range of azo dye analogs with diverse substitution patterns.

The application of these advanced synthetic techniques opens up new avenues for the development of novel azo dyes with improved performance characteristics, catering to the specific demands of various applications.

Asymmetric Synthesis Approaches for Chiral Analogues

Chiral Auxiliaries: A common approach involves the covalent attachment of a chiral auxiliary to an achiral precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the chiral product. For isothiazolone (B3347624) analogues, a chiral amine or alcohol could be incorporated into the synthetic route to control the formation of a stereocenter.

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a highly efficient method for generating enantiomerically enriched products. For the synthesis of chiral isothiazolone analogues, a metal-ligand complex where the ligand is chiral could be employed. For instance, asymmetric transition-metal catalyzed reactions, such as hydrogenations or C-H functionalizations on a suitable precursor, could establish the desired stereochemistry.

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. For example, a racemic mixture of a DCOIT analogue precursor could be subjected to an enzymatic reaction, such as hydrolysis or acylation, where the enzyme selectively acts on one enantiomer, allowing for the separation of the two.

A summary of potential asymmetric synthesis approaches is presented in Table 1.

| Synthesis Approach | Description | Potential Application for Chiral DCOIT Analogues |

| Chiral Auxiliaries | A removable chiral group is attached to the substrate to direct the stereochemistry of a subsequent reaction. | A chiral amine or alcohol could be used to introduce stereocenters in the isothiazolone scaffold. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | Chiral metal-ligand complexes could catalyze key bond-forming reactions in the synthesis of the isothiazolone ring. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipases or proteases could be used to resolve a racemic mixture of a key intermediate in the synthesis. |

Automation and Computational Assistance in Chemical Synthesis

The synthesis of complex molecules like DCOIT and its analogues can be significantly enhanced through automation and computational tools. These technologies offer increased efficiency, higher throughput, and more predictable synthetic routes.

High-Throughput Synthesis Methodologies and Screening

High-throughput synthesis (HTS) allows for the rapid preparation of a large number of compounds, which is invaluable for screening and identifying new analogues with improved properties. For isothiazolone derivatives, HTS could be employed to explore a wide range of substituents on the isothiazolone core. This is often achieved using parallel synthesis techniques where multiple reactions are carried out simultaneously in well-plates. The resulting library of compounds can then be rapidly screened for their biocidal activity, stability, and other relevant properties.

Robotics and Automated Platforms in Chemical Compound Preparation

Robotics and automated platforms are increasingly being used to perform the repetitive tasks involved in chemical synthesis. These systems can handle precise liquid and solid dispensing, temperature control, and reaction workups, leading to improved reproducibility and allowing chemists to focus on more complex tasks. For the synthesis of DCOIT analogues, an automated platform could be programmed to perform a multi-step synthesis, including the initial condensation reactions, cyclization, and purification steps. This would enable the production of a library of compounds with minimal manual intervention.

Computer-Assisted Retrosynthetic Analysis for Efficient Pathways

Computer-assisted retrosynthetic analysis tools can significantly accelerate the design of efficient synthetic routes. These programs use databases of known chemical reactions to propose disconnections in the target molecule, working backward to identify readily available starting materials. For a molecule like DCOIT, a retrosynthesis program could suggest several potential synthetic pathways, which can then be evaluated by a chemist for feasibility and efficiency. This computational approach can help in identifying novel and more sustainable synthetic routes.

Solid-State Synthesis and Crystal Growth of Related Materials

The solid-state properties of a chemical compound, such as its crystal structure and morphology, can have a significant impact on its physical and biological properties. Therefore, the study of solid-state synthesis and crystal growth of isothiazolone-related materials is an important area of research.

A study on the crystal structure of methylisothiazolinone, a related biocide, revealed that it crystallizes in a layered structure with short C-H···O hydrogen bonding interactions within the sheets. The crystal was grown from a melt, which is a form of solid-state synthesis. Understanding the crystal packing and intermolecular interactions can provide insights into the stability and reactivity of these compounds in the solid state.

Slow Evaporation Techniques for Single Crystal Formation

The slow evaporation method is a widely utilized and effective technique for growing high-quality single crystals of organic compounds from solution. This method relies on the gradual removal of a solvent from a saturated solution of the compound, which leads to a state of supersaturation and subsequent crystal nucleation and growth. The process is typically carried out at or near room temperature, which helps in minimizing thermal stress on the growing crystals.

For analogous systems of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the slow evaporation technique has been successfully applied to obtain single crystals suitable for X-ray diffraction analysis. In one study, single crystals of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine were grown from an ethanol (B145695) solution. iosrjournals.org After the initial synthesis and purification of the compound, the purified product was dissolved in ethanol, and the solution was allowed to evaporate slowly, yielding single crystals. iosrjournals.org

Similarly, single crystals of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole were obtained from a methanol (B129727) solution at room temperature. nih.gov This demonstrates the versatility of the slow evaporation method with different alcohol solvents for this class of compounds. The choice of solvent is a critical parameter in this technique, as it influences the solubility of the compound and the rate of evaporation, both of which affect the size and quality of the resulting crystals.

| Compound | Solvent | Temperature | Crystal Dimensions (mm) | Reference |

|---|---|---|---|---|

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Ethanol | Not Specified | 0.30 x 0.20 x 0.20 | iosrjournals.org |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Methanol | Room Temperature | Not Specified | nih.gov |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | Not Specified | Room Temperature | Not Specified | researchgate.net |

Flux Methods in the Growth of Complex Inorganic-Organic Solids

The flux method is a high-temperature solution growth technique used for the synthesis of single crystals. wikipedia.orggithub.io In this method, a solvent, known as the flux, is used to dissolve the constituent components of the desired material at elevated temperatures. wikipedia.org The flux should have a low melting point and a high boiling point, and it should be a good solvent for the reactants but should not form stable compounds with them. ucsb.edu As the solution is slowly cooled, the solubility of the desired compound decreases, leading to supersaturation and subsequent crystallization. github.io

This technique is particularly useful for the growth of materials that have very high melting points, decompose before melting, or undergo phase transitions at high temperatures. github.io While the flux method is predominantly used for the growth of inorganic crystals such as oxides and intermetallics, it can also be adapted for the growth of complex inorganic-organic hybrid solids. wikipedia.orgresearchgate.net

The key steps in the flux growth method involve:

Mixing: The starting materials and the flux are mixed in a specific ratio in a crucible. github.io

Heating: The mixture is heated in a furnace to a temperature where the reactants completely dissolve in the molten flux, forming a homogeneous solution. wikipedia.org

Soaking: The solution is held at this high temperature for a period to ensure complete homogenization. wikipedia.org

Cooling: The furnace is then cooled down at a controlled, slow rate to induce crystallization. github.io

Crystal Separation: After cooling to room temperature, the solidified flux is separated from the grown crystals, often by dissolving the flux in a suitable solvent that does not affect the crystals. wikipedia.org

While no specific literature was found detailing the application of the flux method for the crystal growth of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the principles of this technique suggest its potential applicability for this and related complex organic molecules, particularly in the context of forming inorganic-organic hybrid structures. The choice of flux would be critical and would need to be a low-melting-point, inert organic or inorganic substance that can dissolve the imidazole (B134444) derivative without causing decomposition.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Solute to Flux Ratio (atomic) | 1:10 to 1:100 | Ensures complete dissolution of the solute. |

| Soaking Temperature | 700 - 1100 °C (for inorganic systems) | To create a homogeneous solution. |

| Cooling Rate | 1 - 10 °C/hour | To control nucleation and promote the growth of large, high-quality crystals. |

| Crucible Material | Alumina, Platinum, Zirconia, Boron Nitride | Must be inert to the molten flux and reactants. |

Reaction Mechanisms and Chemical Kinetics of the Chemical Compound

Fundamental Principles of Chemical Reactivitynih.govnih.gov

The formation and breakdown of Fenpropidin are governed by fundamental principles of organic chemistry, including nucleophilic substitution and enzymatic oxidation.

Synthesis: The synthesis of Fenpropidin typically involves the nucleophilic substitution reaction between a substituted propyl halide and piperidine (B6355638). google.com A common pathway includes the chlorination of tertiary butyl-beta-methyl phenylpropanol using thionyl chloride to create an electrophilic intermediate, followed by condensation with piperidine. google.com

Step 1: Activation. The alcohol (tertiary butyl-beta-methyl phenylpropanol) is converted to a better leaving group. Using thionyl chloride, a chlorosulfite intermediate is formed, which then collapses to yield the alkyl chloride, sulfur dioxide, and a chloride ion.

Step 2: Nucleophilic Substitution. Piperidine, acting as a nucleophile, attacks the electrophilic carbon of the newly formed tertiary butyl-beta-methyl phenyl-chloride propane. This is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction, where the piperidine nitrogen displaces the chloride ion in a single, concerted step to form the final Fenpropidin molecule. google.com

Degradation: In environmental and biological systems, Fenpropidin undergoes degradation primarily through oxidation. nih.gov The dissipation in environments like soil and wheat plants has been described using first-order kinetics. nih.govebi.ac.uk Half-lives have been measured to be between 3.1 to 3.3 days in wheat plants and 13.4 to 16.5 days in soils. nih.govebi.ac.uk Metabolic pathways involve several elementary oxidative steps, including hydroxylation and N-dealkylation. nih.gov

Synthesis: In the chlorination step of Fenpropidin synthesis, a catalyst such as Dimethylformamide (DMF) is often employed. google.com DMF facilitates the reaction between the alcohol and thionyl chloride. In the subsequent condensation step, a base is used to neutralize the HCl formed, driving the reaction to completion. google.com Asymmetric hydrogenation using iridium or rhodium catalysts has also been explored in the synthesis of Fenpropidin precursors, highlighting the role of metal catalysis in controlling stereochemistry. diva-portal.orgresearchgate.netdntb.gov.ua

Metabolism/Degradation: The metabolism of Fenpropidin is a clear example of enzyme catalysis. In mammals, cytochrome P450 (CYP450) enzymes, particularly CYP3A2, are the primary catalysts for its oxidative metabolism. nih.gov These enzymes facilitate the transfer of an oxygen atom from O2 to the Fenpropidin molecule, leading to hydroxylated metabolites. nih.gov Similarly, in fungi, Fenpropidin's mode of action involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase. apvma.gov.auacs.orgmdpi.com This inhibition itself is a form of interaction with biological catalysts.

Detailed Elucidation of Reaction Pathwaysnih.gov

The transformation of Fenpropidin follows distinct pathways in synthesis and metabolism.

In Synthesis: During the synthesis involving thionyl chloride, an alkyl chlorosulfite is a key reactive intermediate. In the S_N2 condensation with piperidine, the reaction proceeds through a transition state rather than a stable intermediate. google.com

In Metabolism: The enzymatic action of Fenpropidin involves high-energy intermediates. Its inhibitory effect on Δ14-sterol reductase is thought to proceed through a mechanism involving a high-energy C14 carbonium ion intermediate. ebi.ac.ukebi.ac.uk Fenpropidin and other amine-containing fungicides act as analogues of this proposed cationic intermediate. ebi.ac.ukebi.ac.uk In its own metabolism by CYP450 enzymes, reactive intermediates like iminium ions and epoxides can be generated, which may lead to further reactions. researchgate.net

Metabolic studies in rats and grapevines have identified numerous transformation products, which are stable endpoints of pathways involving reactive intermediates. apvma.gov.au These include products of oxidation on the piperidine ring and the tertiary butyl side chain. apvma.gov.au

Identified Metabolites of Fenpropidin

| Metabolite ID | Transformation |

| CGA 289263 | Oxidation of piperidine ring |

| CGA 289269 | Oxidation of piperidine ring |

| CGA 289268 | Oxidation of tertiary butyl side chain |

| CGA 289267 | Oxidation of tertiary butyl side chain |

| NOA 406117 | Oxidation of 2-methylpropyl chain |

| NOA 406116 | Oxidation of 2-methylpropyl chain |

| CGA 289273 | Loss of piperidine ring |

Data sourced from Australian Pesticides and Veterinary Medicines Authority. apvma.gov.au

Synthesis Transition State: The key bond-forming step in the synthesis of Fenpropidin is the S_N2 reaction between piperidine and the chlorinated intermediate. google.com This reaction proceeds through a well-understood trigonal bipyramidal transition state. In this activated complex, the nucleophilic nitrogen from piperidine is forming a new bond to the carbon, while the carbon-chlorine bond is simultaneously breaking. The geometry at the carbon atom is planar with the incoming and outgoing groups on opposite sides.

Metabolic Activated Complexes: In the catalytic cycle of CYP450 enzymes that metabolize Fenpropidin, a highly reactive ferryl-oxo species ([FeO]^3+) is the activated complex responsible for substrate oxidation. nih.gov Molecular docking simulations have been used to model the binding of Fenpropidin enantiomers to the active site of CYP3A2, providing insight into the geometry of the enzyme-substrate complex just before reaction. nih.gov Similarly, the inhibition of fungal Δ14-reductase is explained by Fenpropidin mimicking the transition state or high-energy carbocationic intermediate of the natural enzymatic reaction. ebi.ac.ukebi.ac.uk

Fenpropidin is a chiral molecule, existing as a racemate of (R)- and (S)-enantiomers. mdpi.comebi.ac.uk The stereocenter is at the carbon atom of the 2-methylpropyl group. nih.gov

The stereochemical outcome of the synthesis depends on the starting materials. If a racemic precursor is used, the product will be racemic Fenpropidin. ebi.ac.uk The N-alkylation step itself does not affect the existing chiral center.

In biological systems, stereochemistry plays a crucial role.

Fungicidal Activity: The R-enantiomer (R-Fenpropidin) exhibits significantly higher fungicidal activity than the S-enantiomer. acs.org Molecular docking studies show that R-Fenpropidin has a tighter binding affinity with the target enzymes, Δ14-reductase and Δ8→Δ7-isomerase. acs.org

Metabolism: The metabolism of Fenpropidin in rat liver microsomes is enantioselective, with the R-enantiomer being metabolized faster than the S-enantiomer. nih.gov Molecular dynamics simulations indicate that R-Fenpropidin forms more stable hydrogen bonds with the CYP3A2 enzyme, leading to a higher binding affinity and faster breakdown. nih.gov

Environmental Dissipation: In soil, the degradation of Fenpropidin is also enantioselective, with R-(+)-fenpropidin dissipating faster than S-(-)-fenpropidin. scispace.com

Enantiomer-Specific Properties of Fenpropidin

| Property | R-(+)-Fenpropidin | S-(-)-Fenpropidin |

| Fungicidal Activity | Higher | Lower |

| Metabolic Rate (Rat Liver) | Faster (t½ = 10.42 min) | Slower (t½ = 12.06 min) |

| Soil Dissipation | Faster (t½ = 19.8 d) | Slower (t½ = 22.4 d) |

Data sourced from multiple studies. acs.orgnih.govscispace.com

Kinetic Studies for Mechanistic Insights

Determination of Reaction Order and Rate Laws

No published studies were found that determine the reaction order or establish the rate laws for reactions involving octadecyl dihydrogen phosphate (B84403), compound with 2,2'-iminodiethanol (1:1).

Temperature Effects and Activation Energy Determination (Arrhenius Equation)

There is no available data on the effect of temperature on the reaction rates of this compound, nor have any studies been published that determine its activation energy using the Arrhenius equation.

Spectroscopic Observation of Transient Reaction Intermediates

No literature exists that reports the spectroscopic observation of any transient intermediates formed during reactions of octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1).

Isotopic Substitution Effects in Mechanistic Probes

No research could be located that employs isotopic substitution to probe the reaction mechanisms of this compound.

Computational Approaches to Reaction Mechanism Prediction

Quantum Chemical Calculations for Potential Energy Surfaces

There are no published computational studies that have calculated the potential energy surfaces for reactions involving octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1).

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Paths

There is no publicly available scientific literature that provides an Intrinsic Reaction Coordinate (IRC) analysis for the reaction paths of octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1).

Reaction Path Hamiltonian (RPH) Method in Chemical Dynamics

No studies utilizing the Reaction Path Hamiltonian (RPH) method to investigate the chemical dynamics of octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) have been found in the public domain.

Global Reaction Route Mapping (GRRM) for Comprehensive Pathway Exploration

Theoretical Chemistry Investigations of Octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1)

A comprehensive review of the theoretical and computational studies on the chemical compound identified by EINECS number 264-790-0, which corresponds to Octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1), could not be conducted due to the absence of publicly available research in the specified areas of theoretical chemistry.

Extensive searches of scientific literature and chemical databases for theoretical investigations, including quantum chemical studies and statistical mechanics simulations, on "Octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1)" (CAS No. 64346-12-9) did not yield any specific results. The European Chemicals Agency (ECHA) confirms the identity of EINECS 264-790-0 as this specific compound. europa.eu

The provided outline for this article requires in-depth analysis of:

Quantum Chemical Studies: Including molecular orbital calculations, electronic structure analysis, Density Functional Theory (DFT) applications to its reactivity, and ab initio methods for predicting its reactivity and stability.

Statistical Mechanics and Dynamics Simulations: Covering equilibrium and non-equilibrium statistical mechanics, as well as molecular dynamics simulations for its structural and dynamic properties.

Despite a thorough search for this information, no scholarly articles or datasets pertaining to these specific theoretical chemistry investigations for "Octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1)" were found. The available information for this compound is primarily limited to its registration, identification, and basic physicochemical properties from regulatory bodies and chemical suppliers. europa.euchemsrc.com

Therefore, it is not possible to generate the requested scientifically accurate article that strictly adheres to the provided outline due to the lack of research data in the specified theoretical domains for this particular chemical compound.

Compound Identification

| Identifier | Value |

| EINECS Number | 264-790-0 |

| IUPAC Name | Octadecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) |

| CAS Number | 64346-12-9 |

Theoretical Chemistry Investigations of the Chemical Compound

Statistical Mechanics and Dynamics Simulations

Monte Carlo Simulations in Chemical Systems Modeling

Monte Carlo (MC) simulations are a powerful class of computational algorithms that use random sampling to obtain numerical results. In the context of chemical systems like octadecyl dihydrogen phosphate (B84403), compound with 2,2'-iminodiethanol (1:1), MC methods are invaluable for exploring the vast conformational space and thermodynamic properties.

Due to the molecule's amphiphilic nature, with a long hydrophobic octadecyl chain and a polar headgroup, it is expected to exhibit complex behavior in different environments, such as self-assembly into micelles or bilayers. MC simulations can model these phenomena. For instance, continuum-configurational-bias Monte Carlo (CFCMC) methods have been effectively used to study the adsorption and phase equilibria of systems with long-chain alkanes. github.ionih.gov These methods enhance the efficiency of simulating dense systems by improving molecule exchange between different phases. github.io

Atomistic MC simulations are particularly useful for studying lipid membranes, which share structural similarities with the self-assembled structures of the target compound. mdpi.com These simulations can elucidate the equilibrium properties of such systems. However, a significant challenge in MC simulations of long-chain molecules is the efficient sampling of conformational space, as a small change in a torsion angle can lead to large atomic displacements and potential steric clashes. mdpi.com To address this, specialized techniques like reptation moves have been developed. mdpi.com

The application of MC simulations can also extend to calculating thermodynamic properties. For example, simulations can determine the enthalpy of vaporization and the absolute free energy of hydration for related long-chain alkanes. nih.gov

Table 1: Exemplary Thermodynamic Properties of Long-Chain Alkanes from Monte Carlo Simulations

| Property | Heptane | Decane | Dodecane |

|---|---|---|---|

| Enthalpy of Vaporization (kcal/mol) | 8.70 | 12.25 | 14.73 |

| Absolute Free Energy of Hydration (kcal/mol) | 2.31 | 2.85 | 3.12 |

This table presents illustrative data for long-chain alkanes, which are structurally related to the octadecyl component of Einecs 264-790-0. The values are representative of typical outputs from Monte Carlo simulations.

Predictive Modeling of Structure, Dynamics, and Chemical Behavior

Predictive modeling, grounded in quantum mechanics and classical force fields, offers deep insights into the molecular characteristics of complex chemical compounds.

For a molecule with a long, flexible chain like the octadecyl group, numerous conformers can exist. Computational methods can explore the potential energy surface to identify low-energy conformations. For example, studies on long-chain fatty acids have identified various stable conformations, which is also relevant for the octadecyl phosphate part of the target compound. researchgate.net Similarly, the conformation of the 2,2'-iminodiethanol moiety would be influenced by hydrogen bonding and its interaction with the phosphate group.

Table 2: Representative Calculated Molecular Properties of Organophosphates

| Parameter | Value | Method |

|---|---|---|

| P-O Bond Length (Å) | 1.60 - 1.75 | DFT |

| O-P-O Bond Angle (°) | 100 - 115 | DFT |

| C-C-C-C Dihedral Angle (°) | ~180 (trans), ~60 (gauche) | Molecular Mechanics |

This table provides typical ranges for geometric parameters in organophosphate compounds, which would be determined for this compound through computational modeling.

Theoretical simulations are instrumental in interpreting complex experimental spectra, such as infrared (IR) and Raman spectra. The vibrational frequencies and intensities calculated from quantum mechanics can be correlated with experimental spectral bands, allowing for detailed assignments.

For a molecule like this compound, the spectrum would feature contributions from the long alkyl chain, the phosphate group, and the diethanolamine (B148213) moiety. The C-H stretching vibrations of the octadecyl chain, the P-O stretching modes of the phosphate, and the O-H and N-H stretching vibrations of the diethanolamine would all appear in distinct regions of the IR spectrum. youtube.com

Simulations of near-infrared (NIR) spectra, which are dominated by overtones and combination bands, are particularly challenging due to the need to account for anharmonicity. researchgate.net Methods like second-order vibrational perturbation theory (VPT2) have been successfully applied to simulate the NIR spectra of long-chain fatty acids and alcohols, providing detailed insights into their complex spectral features. researchgate.netfrontiersin.org Such approaches could be used to understand the NIR spectrum of the title compound, including the influence of hydrogen bonding on the O-H and N-H vibrational modes. mdpi.com

The simulation of NMR lineshapes can also be performed, especially to understand the effects of chemical exchange processes on the spectra. researchgate.net

A crucial aspect of a chemical's behavior is its reactivity, which is quantified by chemical kinetics. Theoretical methods can be used to model reaction mechanisms and calculate reaction rates, providing insights that can be difficult to obtain experimentally.

For this compound, a key reaction is the hydrolysis of the phosphate ester bond. Theoretical studies on the hydrolysis of other phosphate esters have shown that the reaction can proceed through different mechanisms, such as associative or dissociative pathways. researchgate.netlongdom.org Computational modeling can determine the activation barriers for these pathways, thereby predicting the most likely mechanism.

For example, studies on the hydrolysis of dineopentyl phosphate have used computational methods to reconstruct the kinetics and thermodynamics of the reaction over a wide range of temperatures. researchgate.net These simulations have shown that the thermodynamically preferred pathway is a concerted, dissociative mechanism involving the transient formation of a metaphosphate transition state. researchgate.net Similar computational approaches could be applied to the octadecyl dihydrogen phosphate component to assess its stability towards hydrolysis. The presence of the 2,2'-iminodiethanol could also influence the kinetics, potentially acting as an intramolecular catalyst, a hypothesis that can be tested computationally.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity or toxicity of a series of related compounds based on calculated molecular descriptors. bas.bgbenthamscience.com

Environmental Fate and Transport of the Chemical Compound

Degradation Pathways in Environmental Compartments

The environmental persistence of Sorbitan (B8754009) isooctadecanoate is largely determined by its susceptibility to various degradation processes. These processes can be broadly categorized into biological and non-biological (abiotic) mechanisms.

Biodegradation Processes in Aquatic and Terrestrial Systems

Sorbitan esters, as a class of chemicals, are generally considered to be readily biodegradable. epa.goveuropa.eunih.gov This biological decomposition is the primary pathway for their removal from both aquatic and terrestrial environments. The process is driven by microorganisms that metabolize the ester, breaking it down into simpler, less complex substances.

The biodegradation of sorbitan esters involves the enzymatic cleavage of the ester bond. epa.gov This initial step results in the formation of isooctadecanoic acid and anhydrides of sorbitol. nih.gov These resulting compounds are then further metabolized by microorganisms.

Studies on structurally similar sorbitan esters provide strong evidence for the ready biodegradability of Sorbitan isooctadecanoate. For instance, in studies conducted following the OECD Guideline 301, which assesses ready biodegradability, related compounds have shown significant degradation over a 28-day period. europa.eu Sorbitan monolaurate and sorbitan monooleate, for example, undergo moderate to high levels of biodegradation, with rates observed between 60% and 88% in 28 days. epa.goveuropa.eu This susceptibility to microbial degradation indicates that Sorbitan isooctadecanoate is unlikely to persist for extended periods in either soil or water.

Interactive Data Table: Biodegradation of Related Sorbitan Esters

| Compound | Test Guideline | Biodegradation Rate (28 days) |

| Sorbitan monolaurate | OECD 301 C | 56.9% (in 14 days) |

| Sorbitan monooleate | OECD 301 B | 84.5% |

| Sorbitan stearate | OECD 301 C | 88% |

Data sourced from ECHA registration dossiers.

Formation and Persistence of Environmental Transformation Products

The primary transformation products resulting from the biodegradation of Sorbitan isooctadecanoate are isooctadecanoic acid and sorbitan anhydrides. nih.gov Isooctadecanoic acid, a fatty acid, is readily biodegradable and serves as a carbon source for various microorganisms. Sorbitan and its anhydrides are also expected to be biodegradable.

Given that the parent compound is readily biodegradable, it is anticipated that its transformation products will also be further degraded in the environment and will not persist. The complete mineralization of these substances results in the formation of carbon dioxide and water.

Transport and Distribution in the Environment

The movement and partitioning of Sorbitan isooctadecanoate in the environment are governed by its physical and chemical properties, particularly its water solubility and its affinity for organic matter in soil and sediment.

Adsorption and Desorption Behavior in Soils and Sediments

Sorbitan isooctadecanoate is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), which suggests a strong tendency to adsorb to soil and sediment particles rather than remaining dissolved in water. epa.govchemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A high Koc value indicates that the chemical will be strongly bound to the organic fraction of soil and sediment, limiting its movement. chemsafetypro.comecetoc.org

Volatilization and Atmospheric Transport Considerations

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is largely determined by its vapor pressure and Henry's Law constant. For DOTE and related dioctyltin (B90728) compounds, the potential for significant volatilization is considered low. Most commercially used organotin compounds are characterized by low vapor pressures, which limits their tendency to enter the gas phase and contributes to their relative immobility in the environment. cdc.gov

While a specific measured vapor pressure for DOTE has not been identified, data for a related compound, dioctyltin oxide (DOTO), shows a vapor pressure of less than 3.2 × 10⁻⁶ mmHg (4.2 × 10⁻⁴ Pa) at 25°C, indicating a very low volatility. env.go.jp Ionic forms of organotins are generally not considered to be significantly transferred to the atmosphere due to these low vapor pressures. researchgate.net

Once in the atmosphere, the persistence of a chemical is determined by its degradation rate. Predictive modeling provides an estimated atmospheric oxidation half-life for DOTE of approximately 0.16 days, suggesting that any fraction of the compound that does enter the atmosphere would likely degrade relatively quickly through photochemical reactions. oecd.org

Physicochemical Properties and Half-Life Data for DOTE

| Parameter | Value | Remarks | Source |

|---|---|---|---|

| Vapor Pressure | <3.2 × 10⁻⁶ mmHg (@ 25°C) | Value for related compound Dioctyltin oxide (DOTO). Indicates very low volatility. | env.go.jp |

| Predicted Atmospheric Oxidation Half-Life | 0.1619 days | Suggests rapid degradation in the atmosphere. | oecd.org |

| Predicted Ultimate Degradation Half-Life | 15 days | Model-based estimate for overall degradation. | oecd.org |

| Predicted Hydrolysis Half-Life | 46.4 days | Model-based estimate. | oecd.org |

| Hydrolytic Stability Half-Life | > 1 year (@ 25°C, pH 4-9) | Experimental data indicating high stability against hydrolysis. | umweltbundesamt.at |

| Measured Soil Half-Life | ~120–150 days | Laboratory data for dialkyltins, including dioctyltin. | inchem.org |

Environmental Fate Modeling and Predictive Assessments

Environmental fate models are crucial tools for understanding the behavior of chemical substances like DOTE. nih.gov These quantitative models integrate data on a chemical's properties, degradation processes, and environmental conditions to predict its distribution, concentration, and persistence across different media such as air, water, and soil. tandfonline.comcdc.gov For organotin compounds, which can be widely distributed and persistent in certain compartments like sediment, modeling is essential for estimating potential exposure and conducting risk assessments. cdc.govinchem.org

Application of Environmental Fate Models in Exposure Assessment

Environmental fate models are applied to estimate Predicted Environmental Concentrations (PECs) which are fundamental to exposure assessments. inchem.org For instance, the European Union System for the Evaluation of Substances (EUSES) program has been used for modeling the environmental fate of organotins to conduct risk assessments for various scenarios, including production, formulation, and use. inchem.org

A specific application of such modeling was demonstrated in the evaluation of human exposure to organotin stabilizers that leach from PVC pipes (B44673) into drinking water. nih.gov In that study, mathematical models were used to estimate leaching rates, which were then integrated into an exposure model to predict the probability distribution of organotin concentrations in tap water and the resulting potential human exposure. nih.gov This approach allows for a systematic assessment of risk by comparing predicted exposure levels to established health-based guidance values. nih.gov

Kinetic Modeling for Derivation of Degradation Half-Lives (DT50)

Kinetic modeling is used to describe the rate at which a chemical degrades in the environment, often expressed as a degradation half-life (DT50), the time required for 50% of the substance to dissipate. nih.gov The degradation of organotin compounds involves the sequential breaking of the tin-carbon bonds, which can occur through processes like UV irradiation (photolysis), and biological or chemical cleavage. cdc.govscilit.com

For DOTE, different data sources provide varying degradation rates. A predictive model (EPI Suite) estimates an ultimate biodegradation half-life of 15 days and a hydrolysis half-life of 46.4 days. oecd.org However, experimental data on hydrolysis indicates that DOTE is hydrolytically stable at environmentally relevant pH levels (4, 7, and 9), with a half-life of over one year at 25°C. umweltbundesamt.at This discrepancy highlights the importance of using experimental data to verify model predictions. In soil, measured half-lives for dialkyltins, including dioctyltin, are in the range of 120 to 150 days in laboratory tests. inchem.org Standard biodegradation tests on a similar compound, Dioctyltin (EHMA), showed 36% degradation in 28 days. inchem.org Due to uncertainties in whether standard tests reflect full degradation, a default "inherently biodegradable" half-life of 150 days has been assumed for some organotins in risk assessments. inchem.org

Predictive Assessments for Environmental Persistence and Mobility (e.g., PBT/vPvB, PMT/vPvM)

Regulatory frameworks like REACH in Europe use predictive assessments to classify substances based on their hazard profile. Key assessments include those for PBT (Persistent, Bioaccumulative, and Toxic) and vPvB (very Persistent and very Bioaccumulative) properties. europa.eu

PBT/vPvB Assessment Summary for DOTE

| Criterion | Assessment Finding | Source |

|---|---|---|

| P (Persistent) | No | oecd.orgedqm.eu |

| B (Bioaccumulative) | Yes | oecd.org |

| T (Toxic) | Yes (Inherently Toxic to aquatic organisms) | oecd.org |

| Overall PBT/vPvB Status | Does not meet PBT/vPvB criteria under REACH Annex XIII | edqm.eu |

More recently, criteria for PMT (Persistent, Mobile, and Toxic) and vPvM (very Persistent and very Mobile) substances have been introduced to identify chemicals that can pose a risk to water resources due to their potential to persist and travel long distances in the aquatic environment. No specific PMT or vPvM assessment for DOTE was identified in the reviewed sources.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| DOTE | 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate |

| DOTO | Dioctyltin oxide |

| Dioctyltin (EHMA) | Dioctyltin bis(2-ethylhexylmercaptoacetate) |

| PVC | Polyvinyl chloride |

Biological Interactions of the Chemical Compound Non Clinical Focus

Molecular and Supramolecular Interactions with Biological Systems

The dual hydrophobic and hydrophilic character of octadecyl dihydrogen phosphate (B84403) governs its behavior in aqueous biological environments, leading to specific interactions with cellular components and the formation of organized supramolecular structures.

The phosphate head group of octadecyl dihydrogen phosphate is a key determinant in its interactions with biomolecules. This group can participate in hydrogen bonding and electrostatic interactions. For instance, the phosphate moiety can form hydrogen bonds or salt bridges with amino acid residues in proteins, particularly with the guanidino group of arginine. These types of interactions are fundamental in how naturally occurring phosphorylated molecules are recognized and modulate protein function.

Due to its structural similarity to phospholipids, octadecyl dihydrogen phosphate is expected to readily interact with lipid bilayers, which form the basis of cellular membranes. The long octadecyl chain can intercalate into the hydrophobic core of the lipid bilayer, while the phosphate head group aligns with the polar head groups of the membrane lipids. Such interactions can modulate the physical properties of the membrane, including its fluidity and elastic properties. The presence of such amphiphiles can alter the packing of lipid acyl chains.

Direct interactions between octadecyl dihydrogen phosphate and nucleic acids (DNA and RNA) are less characterized. However, the negatively charged phosphate backbone of nucleic acids could potentially engage in electrostatic interactions with the phosphate head group of octadecyl dihydrogen phosphate, possibly mediated by cations.

| Biomolecule | Potential Interaction Type with Octadecyl Dihydrogen Phosphate |

| Proteins | Hydrogen bonding, salt bridges (via phosphate head group) |

| Lipids | Hydrophobic interactions (via octadecyl tail), polar head group interactions |

| Nucleic Acids | Potential for cation-mediated electrostatic interactions |

In aqueous environments, amphiphilic molecules like octadecyl dihydrogen phosphate have a strong tendency to self-assemble into supramolecular structures to minimize the unfavorable interactions between their hydrophobic tails and water. This can lead to the formation of micelles, vesicles (liposomes), or lamellar phases, depending on the concentration of the compound and the surrounding conditions such as pH and ionic strength.

Studies on long-chain alkyl phosphates have demonstrated their ability to form self-assembled monolayers (SAMs) on various surfaces. It is plausible that in a biological context, octadecyl dihydrogen phosphate could form similar organized structures on the surfaces of cells or within biological fluids, potentially influencing interfacial processes. The length of the alkyl chain is a critical factor in the stability and order of these self-assembled structures, with longer chains like octadecyl promoting more stable assemblies due to stronger van der Waals forces between the chains.

Chemical Transformation and Degradation in Biological Contexts

Once introduced into a biological system, octadecyl dihydrogen phosphate can undergo chemical transformations, primarily through enzymatic processes, leading to its degradation and the formation of metabolites.

The biotransformation of octadecyl dihydrogen phosphate is expected to proceed via pathways common to other organophosphate compounds. A primary step in the metabolism of such esters is the enzymatic hydrolysis of the phosphate ester bond. This reaction is catalyzed by a class of enzymes known as phosphatases or phosphotriesterases, which are ubiquitous in biological systems.

Hydrolysis of the P-O-alkyl bond in octadecyl dihydrogen phosphate would release the long-chain alcohol, 1-octadecanol (stearyl alcohol), and inorganic phosphate. Both of these products can then enter into endogenous metabolic pathways. 1-octadecanol can be oxidized to stearic acid, a common fatty acid, which can then be further metabolized through beta-oxidation for energy production or incorporated into other lipids. Inorganic phosphate is an essential nutrient and is tightly regulated within the body.

While specific metabolites of octadecyl dihydrogen phosphate in mammalian systems are not extensively documented in publicly available literature, the general pathway for organophosphate metabolism suggests the formation of these breakdown products.

| Process | Description | Potential Products |

| Enzymatic Hydrolysis | Cleavage of the phosphate ester bond by phosphatase enzymes. | 1-Octadecanol, Inorganic Phosphate |

| Further Metabolism | Subsequent transformation of the initial breakdown products. | Stearic Acid, Beta-oxidation products |

Octadecyl dihydrogen phosphate is characterized by its low solubility in water, which influences its dissolution and subsequent biodegradation in biological matrices. In aqueous environments, its dissolution is likely to be slow.

The biodegradation of alkyl phosphate esters has been studied in environmental contexts, particularly in sediments, where microbial activity plays a key role. These studies indicate that the degradation process can be slow, with the rate being influenced by factors such as temperature and the specific microbial populations present. The initial step in microbial degradation is also the hydrolysis of the ester bond. Following this, the alkyl chain can be degraded through oxidative pathways. It is reasonable to infer that similar enzymatic processes would be responsible for its degradation within biological systems, such as the gut microbiome or within tissues following absorption.

Mechanistic Insights into Cellular and Subcellular Interactions

The interaction of octadecyl dihydrogen phosphate with cells is likely initiated at the cell membrane. Due to its amphiphilic nature, it can readily insert into the lipid bilayer. The specific mechanisms of its cellular uptake and subsequent subcellular distribution are not well-defined but can be inferred from the behavior of similar long-chain amphiphilic molecules.

Cellular uptake could occur through passive diffusion across the membrane, driven by a concentration gradient. Alternatively, for self-assembled structures like micelles or vesicles, uptake could proceed via endocytic pathways. The efficiency of cellular uptake is often related to the lipophilicity of the compound.

Following uptake, the subcellular distribution of octadecyl dihydrogen phosphate would be influenced by its physicochemical properties. It may associate with intracellular membranes, such as the endoplasmic reticulum and mitochondria, due to their lipid-rich nature. There is evidence that enzymes involved in the metabolism of long-chain alkyl phosphates are present in both microsomes (fragments of the endoplasmic reticulum) and peroxisomes, suggesting these organelles could be sites of its metabolic transformation. The potential for this compound to act as a signaling molecule or to influence cellular processes through its interaction with membrane proteins or by altering membrane properties is an area for further investigation.

Chemical Compound Internalization and Intracellular Distribution

Once administered, DCOIT undergoes absorption and distribution. Studies in rats have shown that after dermal application, the compound is absorbed and rapidly metabolized. industrialchemicals.gov.au The highest concentrations of the radiolabeled compound were found in the liver, stomach, intestine, and kidney. industrialchemicals.gov.au The primary metabolite identified is N-(n-octyl) malonamic acid (NNOMA), and elimination occurs predominantly through feces (over 80%) and to a lesser extent via urine (11–18%). industrialchemicals.gov.au

In aquatic organisms such as mussels, DCOIT is also rapidly taken up and metabolized. researchgate.net While these findings confirm systemic distribution, the precise mechanisms governing its internalization into individual cells have not been fully elucidated. The lipophilic nature of DCOIT, suggested by its octanol-water partition coefficient (log Kow), may facilitate its passage across cellular membranes. nih.gov

| Organism | Key Findings on Distribution & Metabolism | Primary Tissues/Organs of Accumulation |

|---|---|---|

| Rat (Rattus norvegicus) | Rapidly metabolized after dermal absorption. industrialchemicals.gov.au More than 80% eliminated via feces. industrialchemicals.gov.au | Liver, Stomach, Intestine, Kidney industrialchemicals.gov.au |

| Mussel (Mytilus galloprovincialis) | Able to rapidly uptake and metabolize DCOIT. researchgate.net | Gills, Digestive Gland researchgate.net |

Influence on Cellular Processes and Pathways

DCOIT exerts significant influence over several fundamental cellular processes, primarily through oxidative stress and enzymatic inhibition. nih.govresearchgate.net

Enzymatic Activity: Isothiazolones, including DCOIT, function by disrupting metabolic pathways involving dehydrogenase enzymes. onepetro.org This inhibition of critical physiological functions extends to respiration and energy generation. onepetro.org Studies have demonstrated that DCOIT exposure can lead to a decrease in the activity of enzymes like catalase (CAT) in the gills and digestive glands of mussels. researchgate.net Furthermore, it has been shown to impair glutathione (B108866) metabolism and glutathione reductase activity in human liver cell lines. nih.gov In the marine decapod Litopenaeus vannamei, exposure to DCOIT resulted in high Na+/K+-ATPase activity in the gills. nih.gov

Membrane Integrity: The compound can induce oxidative stress, which in turn leads to damage of membrane lipids. researchgate.net This is evidenced by an increase in lipid peroxidation (LPO) and a reduction in neutral red retention time (NRRT), indicating compromised lysosomal membrane stability in bivalves exposed to DCOIT. researchgate.net In fungi, it is suggested that related compounds can penetrate the fungal cell membrane, leading to metabolism disorders and ultimately cell death. researchgate.net

Other Cellular Processes: DCOIT exposure triggers the generation of reactive oxygen species (ROS) at both cellular and mitochondrial levels. nih.gov This increase in ROS can overwhelm cellular antioxidant defenses, such as glutathione (GSH), leading to a state of oxidative stress. nih.govresearchgate.net Research has also shown that DCOIT can alter gene expression related to vital cellular processes, including metabolism. researchgate.netnih.gov

| Cellular Process/Pathway | Observed Effect of DCOIT | Model System |

|---|---|---|

| Enzymatic Activity | Inhibition of dehydrogenase enzymes. onepetro.org Decreased catalase (CAT) activity. researchgate.net Impaired glutathione reductase activity. nih.gov | General Microbes, Mussels, Human Liver Cells (HepG2) |

| Membrane Integrity | Increased lipid peroxidation (LPO), indicating membrane damage. researchgate.net | Bivalves (Corbicula brasiliana) |

| Oxidative Stress | Increased generation of reactive oxygen species (ROS). nih.gov Decreased glutathione (GSH) content. researchgate.net | Murine Brain Endothelial Cells, Mussels |

| Gene Expression | Altered mRNA levels of antioxidant enzymes (e.g., SOD-like, GST-like). researchgate.net | Mussels (Perna perna) |

Interactions with Organelles and Subcellular Structures

The primary subcellular target of DCOIT appears to be the mitochondria. nih.gov

While direct interactions with other specific organelles are not as extensively documented, the compound's ability to induce lipid peroxidation suggests a potential for interaction with the membranes of various subcellular structures, including the endoplasmic reticulum and lysosomes. researchgate.net

| Organelle/Structure | Observed Interaction/Effect | Supporting Evidence |

|---|---|---|

| Mitochondria | Decreased mitochondrial membrane potential (MMP). nih.gov | Observed in murine brain endothelial cells (bEND.3). nih.gov |

| Mitochondria | Increased generation of mitochondrial reactive oxygen species (ROS). nih.gov | Measured in murine brain endothelial cells. nih.gov |

| Lysosomes | Reduced lysosomal membrane stability. researchgate.net | Inferred from reduced neutral red retention time in bivalve haemocytes. researchgate.net |

Advanced Analytical Techniques for the Chemical Compound

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for probing the molecular structure of Metolachlor. By interacting with electromagnetic radiation, these methods provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Metolachlor, particularly given its existence as multiple, stable conformational isomers in solution. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, advanced 2D NMR experiments are crucial for definitive assignments and understanding the complex interplay of its stereoisomers. nih.govscience.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are applied to resolve overlapping signals and establish connectivity within the molecule. youtube.comsdsu.edu

COSY experiments identify protons that are spin-spin coupled, revealing ¹H-¹H connectivities through bonds, which is essential for tracing the proton network within the aliphatic side chains and the aromatic ring. nih.gov

HSQC provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protons to their attached carbon atoms. nih.govnist.gov This is particularly useful for differentiating the numerous methylene (B1212753) and methine groups in the Metolachlor structure.

HMBC detects longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is critical for piecing together the molecular skeleton. nih.gov It allows for the connection of molecular fragments, for instance, linking the protons on the N-alkyl side chain to the carbonyl carbon and the aromatic ring carbons.

These advanced techniques provide a comprehensive map of the molecular structure, which is vital for distinguishing between the different atropisomers and diastereomers of Metolachlor. nih.gov

Table 1: Representative 2D NMR Correlations for Metolachlor Structure Elucidation This table illustrates the type of data obtained from 2D NMR experiments for structural assignment.

| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) via HSQC (1-bond) | Correlated Carbon Signal (¹³C) via HMBC (multi-bond) |

|---|---|---|

| Aromatic Protons (Ar-H) | Aromatic CH Carbons | Quaternary Aromatic Carbons, Carbonyl Carbon (C=O) |

| Methylene Protons (-CH₂-Cl) | -CH₂-Cl Carbon | Carbonyl Carbon (C=O) |

| Methine Proton (-CH-) | -CH- Carbon | Methoxy Carbon (-OCH₃), Aromatic Carbons |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways for structural confirmation. When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying Metolachlor and its metabolites.

Studies using techniques such as chemical ionization in a hybrid ion trap mass spectrometer have detailed the fragmentation behavior of Metolachlor. researchgate.net The protonated molecule ([M+H]⁺) is observed with its characteristic isotopic pattern due to the presence of a chlorine atom (m/z 284/286). researchgate.net Collision-induced dissociation (CID) or other tandem mass spectrometry (MSⁿ) experiments reveal key structural fragments. For instance, a primary fragmentation pathway involves the loss of a neutral methanol (B129727) (CH₃OH) fragment (32 amu), resulting in a prominent fragment ion at m/z 252/254. researchgate.net Unusual adduct ions, such as a chlorinated ion at m/z 295/297 when using ammonia (B1221849) as a reagent gas, have also been investigated to understand ion-molecule reactions within the spectrometer. researchgate.net

Table 2: Key Mass Fragments of Protonated Metolachlor ([M+H]⁺) from HRMS/MS Analysis

| m/z (mass-to-charge ratio) | Isotopic Pattern | Proposed Assignment |

|---|---|---|

| 284/286 | ~3:1 ratio | Protonated molecular ion [M+H]⁺ |

| 252/254 | ~3:1 ratio | Fragment from loss of methanol [M+H - CH₃OH]⁺ |

| 295/297 | ~3:1 ratio | Adduct ion observed under specific chemical ionization conditions |

Data sourced from Giroud et al., 2011. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in Metolachlor and serve as a reliable method for identity confirmation. vscht.cz An IR spectrum provides a unique molecular "fingerprint" that can be compared against a reference standard. vscht.czresearching.cn

The IR spectrum of Metolachlor displays characteristic absorption bands corresponding to its constituent functional groups. Key absorptions include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed just below and above 3000 cm⁻¹, respectively.

C=O stretching: A strong absorption band characteristic of the amide carbonyl group is prominent in the 1650-1700 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ range.

C-O stretching: The ether linkage (C-O-C) gives rise to a strong band typically in the 1100-1150 cm⁻¹ region.

C-Cl stretching: The vibration associated with the carbon-chlorine bond is found in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy provides complementary information, as it relies on changes in polarizability, making it particularly sensitive to non-polar bonds that may be weak in the IR spectrum. nist.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for Metolachlor

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| ~2968 | Strong | Aliphatic C-H Stretch |

| ~1668 | Strong | Amide C=O Stretch (Amide I band) |

| ~1460 | Medium | Aromatic C=C Stretch / CH₂ Bend |

| ~1110 | Strong | C-O-C Ether Stretch |

| ~775 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~690 | Medium | C-Cl Stretch |

Data interpreted from the NIST Gas-Phase IR Spectrum for Metolachlor. researchgate.net

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For Metolachlor, the presence of the substituted benzene (B151609) ring, an aromatic chromophore, results in characteristic UV absorption.

Studies have shown that Metolachlor exhibits a distinct absorption peak in the UV region, with a maximum reported at approximately 266 nm. researchgate.net The degradation of Metolachlor has been effectively studied using UV photolysis at 254 nm. nih.gov According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a straightforward and effective method for the quantitative analysis of Metolachlor in solutions, provided the sample matrix is not overly complex or contains interfering substances. researchgate.net This technique is frequently used in studies monitoring the kinetics of Metolachlor degradation. nih.govsciencedataexperts.com

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating Metolachlor from complex mixtures, such as environmental samples or agricultural products, prior to its detection and quantification.

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like Metolachlor. science.gov When coupled with a detector like a mass spectrometer (GC-MS), it provides a powerful combination of high-resolution separation and definitive identification. nist.gov GC-MS is the most widely cited method for the routine analysis and quantification of Metolachlor residues.

In a typical GC-MS analysis, the sample is injected into the GC system, where Metolachlor is separated from other components on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that serves as a highly specific identifier. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the method achieves very low limits of detection and high selectivity. nist.gov

Advanced coupled techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) have also been utilized to measure the carbon and nitrogen isotope composition of Metolachlor, providing insights into its environmental fate and degradation pathways. sdsu.edu

Table 4: Example of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Metolachlor Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Agilent 7832 GC or equivalent |

| Column | HP-5 MS (5% phenylmethyl siloxane), 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 270°C (Splitless mode) |

| Carrier Gas | Helium or Nitrogen, constant flow (~1.0 mL/min) |

| Oven Program | Initial 70°C (1 min), ramp to 200°C @ 15°C/min, ramp to 280°C @ 50°C/min (hold 7 min) |

| Retention Time | ~8.78 minutes (under specific conditions) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Parameters compiled from representative methods. nist.gov

Liquid Chromatography (LC) Coupled Techniques (e.g., LC-MS, LC-NMR)

Liquid chromatography (LC) coupled with sensitive and selective detectors such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offers powerful capabilities for the analysis of complex mixtures like SCCPs.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a valuable technique for the characterization of chlorinated paraffins. While gas chromatography (GC) has traditionally been a common method, LC-MS provides advantages for the analysis of less volatile and thermally labile compounds. The use of high-resolution mass spectrometry (HRMS) with LC systems allows for the separation and identification of different congener groups within the SCCP mixture. This technique is instrumental in determining the distribution of carbon chain lengths and the degree of chlorination.

Recent advancements in LC-HRMS methods have improved the ability to distinguish between SCCPs and other classes of chlorinated paraffins, such as medium-chain chlorinated paraffins (MCCPs), which can be a significant analytical challenge. The choice of ionization source is critical, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being commonly employed.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of LC with the detailed structural elucidation provided by NMR. For a complex mixture like Alkanes, C10-13, chloro, LC-NMR can theoretically provide in-depth structural information on the separated components. However, the application of LC-NMR to the specific analysis of SCCPs is not widely documented in scientific literature. The primary challenge lies in the inherent insensitivity of NMR, which requires relatively high concentrations of the analyte. Given the complexity of SCCP mixtures and the often low concentrations of individual congeners, achieving sufficient signal-to-noise ratios for structural elucidation can be difficult. Despite this, for halogenated compounds in general, LC-NMR can be a useful tool for identifying the positions of halogen atoms on the carbon skeleton of separated isomers, provided that adequate concentrations are available.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)